molecular formula C13H19N3O4S B2480954 N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448058-48-7

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2480954
CAS RN: 1448058-48-7
M. Wt: 313.37
InChI Key: GFOIZINNDWAALQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide often involves multi-step chemical processes that may include the formation of pyrazole rings, introduction of sulfonamide groups, and the attachment of furan moieties. These processes require precise control over reaction conditions to ensure the formation of the desired product with high purity and yield. Studies have described various synthetic routes, highlighting the importance of selecting appropriate starting materials, reagents, and catalysts (Asiri et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is characterized by the presence of a pyrazole ring sulfonamide group and a furan ring. These structural elements contribute to the compound's chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the molecular structure, revealing details such as bond lengths, angles, and the spatial arrangement of atoms (Asiri et al., 2012).

Scientific Research Applications

Structural Characteristics and Chemical Reactivity

The structural characteristics of pyrazole and sulfonamide derivatives, including those similar to "N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide," are crucial for their reactivity and potential applications. The unique twists in the molecule, as seen in compounds with significant dihedral angles between the pyrazole ring and the furan or benzene rings, suggest a variety of interactions and reactivity patterns. These structural features facilitate the formation of hydrogen bonds and supramolecular chains, which are pivotal in designing drugs with desired biological activities (Asiri et al., 2012).

Carbonic Anhydrase Inhibition

Pyrazoline and sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. This biological activity is significant in the development of therapeutic agents for conditions like glaucoma, epilepsy, and edema. Compounds exhibiting superior carbonic anhydrase inhibitory activity than reference drugs, with inhibition constants in the nanomolar range, highlight the potential of these derivatives in medicinal chemistry (Kucukoglu et al., 2016).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of interest. Compounds synthesized through the Mannich base method have shown promising activity against various microbial strains. This highlights the potential application of these compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Idhayadhulla et al., 2012).

Corrosion Inhibition

Sulfonamide derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their inhibition efficiency, which increases with concentration and decreases with rising temperature, along with their adherence to the Langmuir adsorption isotherm, suggests their utility in protecting metal surfaces against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Sappani & Karthikeyan, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamides act as inhibitors of enzymes, while furan and pyrazole derivatives have been found to have various biological activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. In general, care should be taken when handling any chemical compound. Some furan derivatives are known to be toxic .

Future Directions

The future directions for this compound would depend on its specific biological activity. It could potentially be developed into a drug if it shows promising activity against a particular biological target. Further studies would be needed to determine its pharmacokinetics, toxicity, and efficacy .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-9-12(10(2)16(4)15-9)21(18,19)14-8-13(3,17)11-6-5-7-20-11/h5-7,14,17H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIZINNDWAALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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